

# MS049 compound discovery

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## Compound Focus: MS049

CAS No.: 1502816-23-0

Cat. No.: S536357

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## MS049 at a Glance

The table below summarizes the core biochemical and cellular characteristics of **MS049**:

Property	Description
Primary Targets	PRMT4 (CARM1) & PRMT6 [1] [2]
IC <sub>50</sub> (Cell-Free)	34 nM for PRMT4; 43 nM for PRMT6 [3] [4] [5]
Molecular Weight	321.29 (dihydrochloride salt) [3] [5]
Molecular Formula	C <sub>15</sub> H <sub>26</sub> Cl <sub>2</sub> N <sub>2</sub> O [3]
CAS Number	2095432-59-8 (dihydrochloride) [5]
In Vitro Solubility	56 mg/mL in DMSO and Water; 50 mg/mL in Ethanol [5]
Selectivity	Highly selective over other PRMTs (>300-fold over PRMT1/3), other epigenetic enzyme classes, and non-epigenetic targets [3] [2]

Property	Description
Negative Control	MS049N [1] [2]

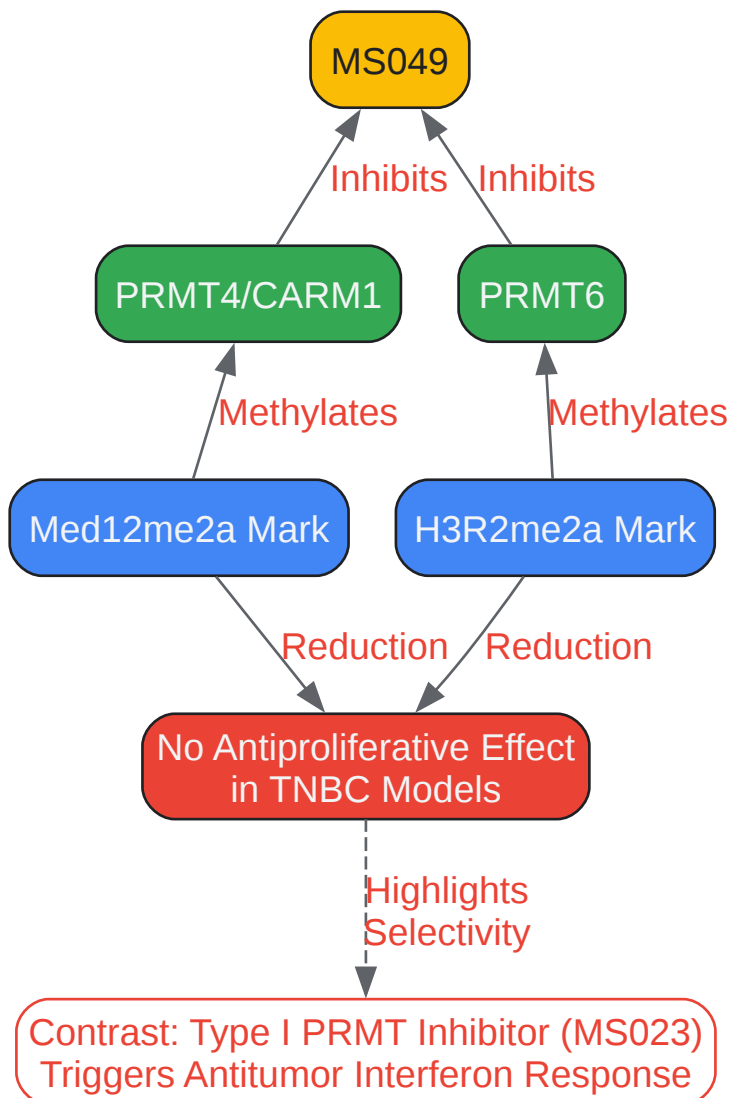
## Experimental Protocols for Cellular Target Engagement

To confirm **MS049** activity in cells, you can assess the reduction of specific histone marks and substrate methylation.

- **Experimental Readouts:** The primary cellular assays measure the reduction of hallmark methylation marks:
  - **H3R2me2a:** A histone mark primarily catalyzed by PRMT6. Inhibition leads to a concentration-dependent decrease [3] [5].
  - **Med12me2a:** A non-histone substrate of PRMT4. Inhibition also leads to a concentration-dependent decrease [5].
- **Detailed Western Blot Protocol [5]:**
  - **Cell Line:** HEK293 cells.
  - **Treatment:** Incubate cells with **MS049** across a concentration range.
    - For **H3R2me2a** reduction: 0.1, 1, 10  $\mu\text{M}$  for 20 hours ( $\text{IC}_{50} \approx 0.97 \mu\text{M}$ ).
    - For **Med12me2a** reduction: 0.1, 1, 10, 100  $\mu\text{M}$  for 72 hours ( $\text{IC}_{50} \approx 1.4 \mu\text{M}$ ).
  - **Analysis:** Perform Western Blotting using antibodies specific for H3R2me2a and Med12me2a.

## Mechanism of Action and Cellular Role

The following diagram illustrates the mechanism of **MS049** and its downstream cellular effects, particularly its distinct role in cancer models:



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**MS049** inhibits PRMT4/6 to reduce methylation marks, but unlike broader PRMT inhibitors, it does not stop cancer cell proliferation in certain models [6].

## Formulation and Handling

For *in vitro* and *in vivo* applications, proper preparation of **MS049** is critical.

- **In Vitro Stock Solution:** Prepare a concentrated stock solution, typically **56 mg/mL (174.3 μM)** in **DMSO, water, or ethanol** [5]. Aliquot and store at  $-20^{\circ}\text{C}$  or below to avoid freeze-thaw cycles.
- **In Vivo Dosing Formulations (from vendor-validated protocols) [3]:**

- **Formulation 1 (Clear Solution):** 2.8 mg/mL in 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH<sub>2</sub>O.
- **Formulation 2 (Clear Solution):** 0.4 mg/mL in 5% DMSO, 95% Corn oil.
- **Formulation 3 (Homogeneous Suspension):** 5 mg/mL in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) [5].

## Biological Context and Research Applications

- **CARM1/PRMT4 Biology:** CARM1 is a multifunctional enzyme with roles in transcriptional coactivation, RNA processing, and metabolism. It methylates histone (H3R17, H3R26) and numerous non-histone substrates [7].
- **Research Utility: MS049** is a critical tool for disentangling the biological functions of PRMT4 and PRMT6 from other PRMTs, especially PRMT1. Research shows that the anti-proliferative effect of a pan-type I PRMT inhibitor (MS023) in Triple-Negative Breast Cancer (TNBC) is primarily due to PRMT1 inhibition, not PRMT4 or PRMT6 inhibition, which **MS049** does not replicate [6]. This highlights its value in deconvoluting complex epigenetic pathways.

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## References

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